2-(4-碘丁氧基)四氢吡喃

描述

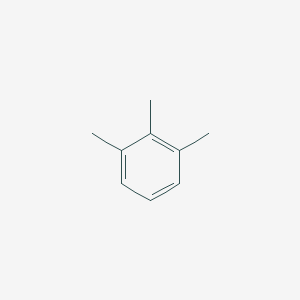

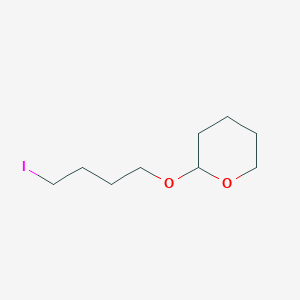

2-(4-Iodobutoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The specific structure of 2-(4-Iodobutoxy)tetrahydropyran includes a tetrahydropyran ring with an iodobutoxy substituent. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of complex molecules with multiple stereocenters.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives often involves the reaction of homoallylic alcohols with aldehydes. One approach, as described in the literature, involves the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid (TFA), which after hydrolysis yields 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. This method allows for the creation of three new stereocenters in a single-pot process and can be used to install a variety of functionalized side chains at the C-2 position of the tetrahydropyran ring .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity and their utility in asymmetric synthesis. The stereoselective synthesis methods allow for the control over the configuration of these stereocenters, which is essential for the production of enantiomerically pure compounds. High enantiomeric excess (ee) of greater than 99% has been achieved in the synthesis of tetrahydropyrans, demonstrating the effectiveness of these synthetic approaches .

Chemical Reactions Analysis

Tetrahydropyrans can undergo various chemical reactions, including Prins cyclization, which is a useful method for constructing tetrahydropyran rings. For instance, the reaction of aldehydes with homoallyl alcohols in the presence of TMSI (trimethylsilyl iodide) generated in situ from TMSCl (trimethylsilyl chloride) and NaI (sodium iodide) can produce 4-iodo-tetrahydropyrans. These reactions yield good yields of the iodo pyrans as a mixture of diastereoisomers, which can be separated and characterized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would be influenced by the presence of the iodine atom and the tetrahydropyran ring. Iodine is a heavy atom that can impart significant polarizability to the molecule, potentially affecting its reactivity and interactions with other molecules. The tetrahydropyran ring is a common structural motif in many natural products and pharmaceuticals, and its presence can influence the compound's solubility, boiling point, and stability. The specific physical and chemical properties of 2-(4-Iodobutoxy)tetrahydropyran would need to be determined experimentally, as they are not directly discussed in the provided papers.

科学研究应用

他汀类药物生产中的合成方法:

- Časar (2008 年) 的一项研究讨论了一种他汀类药物侧链关键前体的全新合成方法。该方法涉及使用均相锡催化,将碘甲基四氢吡喃衍生物转化为乙酸酯衍生物。该方法为他汀类药物合成提供了一条有效的途径,适用于工业用途 (Časar,2008 年)。

有机合成中的方法:

- Sabitha 等人 (2005 年) 描述了一种 TMSI 介导的 Prins 环化过程,该过程可生成 4-碘-四氢吡喃。该方法首次报道,扩展到了诸如 (±)-centrolobine 等化合物的合成 (Sabitha 等人,2005 年)。

- Lee、Kim 和 Hong (2009 年) 探索了串联交叉复分解/热 S(N)2' 反应,用于合成 4-羟基-2,6-顺式-四氢吡喃。该反应允许对诸如 (+/-)-diospongin A 等化合物进行无保护基合成 (Lee、Kim 和 Hong,2009 年)。

生物合成途径和酶促过程:

- Go 等人 (2021 年) 阐明了 (-)-sambutoxin 的生物合成途径,重点关注了四氢吡喃部分的酶促起源。这项研究提供了对 4-羟基-2-吡啶酮生物碱的结构多样性和生物活性的见解 (Go 等人,2021 年)。

药物发现和分子设计:

- Singh 等人 (2009 年) 设计了手性四氢吡喃,并将其合成为了 COX-1 和 COX-2 酶的潜在抑制剂。他们的研究突出了四氢吡喃在药物化学中的多功能性 (Singh 等人,2009 年)。

- Nortcliffe 等人 (2017 年) 专注于功能化四氢吡喃支架的合成,展示了它们在药物发现中的潜力。他们强调了 4-羟基四氢吡喃支架对各种化学修饰的适应性 (Nortcliffe 等人,2017 年)。

安全和危害

未来方向

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.

属性

IUPAC Name |

2-(4-iodobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOMTZFCNDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455542 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobutoxy)tetrahydropyran | |

CAS RN |

41049-30-3 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)